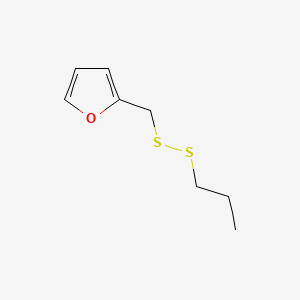

Furfuryl propyl disulfide

Overview

Description

Furfuryl propyl disulfide is a chemical compound with the molecular formula C8H12OS2 . It is used in various applications and is recognized for its unique properties .

Synthesis Analysis

The synthesis of disulfides, such as Furfuryl propyl disulfide, often involves the oxidative coupling of thiols . Thiols are relatively readily oxidized by various oxidants to disulfides . This reaction forms the basis of several methods for the synthesis of symmetrical diaryl disulfides .

Molecular Structure Analysis

The molecular structure of Furfuryl propyl disulfide includes a total of 23 bonds. There are 11 non-H bond(s), 5 multiple bond(s), 5 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 disulfide(s), and 1 Furane(s) .

Physical And Chemical Properties Analysis

Furfuryl propyl disulfide has a density of 1.1±0.1 g/cm3, a boiling point of 256.4±23.0 °C at 760 mmHg, and a flash point of 108.9±22.6 °C . It also has a molar refractivity of 53.4±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 166.0±3.0 cm3 .

Scientific Research Applications

Flavorings in Animal Feed

- Furfuryl and furan derivatives, including compounds similar to furfuryl propyl disulfide, are used as flavorings in animal feed. They are generally considered safe at specified levels for various animal species, contributing to the palatability of feeds. However, some hazards related to skin, eye contact, and respiratory exposure are noted for many of these compounds (Efsa Panel on Additives & Hogstrand, 2016).

Corrosion Inhibition

- In the context of corrosion inhibition, difurfuryl disulfide, a compound related to furfuryl propyl disulfide, shows excellent performance in protecting copper surfaces in acidic environments. This application is critical in industrial settings where corrosion leads to material degradation (Tan et al., 2019).

Protein Binding and Stability

- Research into the interaction between flavor compounds like furfuryl propyl disulfide and proteins has shown that disulfides can bind irreversibly to proteins, influencing their stability and function. Such binding is significant in food chemistry, affecting flavor and aroma profiles (Adams et al., 2001).

Antiproliferative Effects

- Furan-containing sulfur flavors, including derivatives of furfuryl disulfide, have been studied for their antiproliferative effects in human leukemia cells. These compounds, particularly difurfuryl disulfide, induce DNA fragmentation, suggesting potential applications in cancer research (Zhang et al., 2015).

Catalytic Conversion in Chemical Synthesis

- Furfuryl alcohol derivatives are used in catalytic processes for synthesizing compounds like butyl levulinate, which has applications in biofuel production. This illustrates the role of furfuryl derivatives in sustainable chemistry and energy solutions (Demma Carà et al., 2014).

Environmental Pest Control

- Compounds like di-n-propyl disulfide, which are structurally related to furfuryl propyl disulfide, have been explored for their utility in pest control. These compounds exhibit toxic, fumigant, and deterrent activities against stored grain pests, indicating their potential in environmentally friendly pest management strategies (Koul, 2004).

Mechanism of Action

Target of Action

Furfuryl propyl disulfide is primarily used as a flavoring agent . Its primary targets are the olfactory receptors that detect and respond to smell. The compound’s sulfidic alliaceous aroma contributes to the overall sensory experience of food and beverages.

Pharmacokinetics

As a flavoring agent, it is generally considered safe at current levels of intake . .

properties

IUPAC Name |

2-[(propyldisulfanyl)methyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS2/c1-2-6-10-11-7-8-4-3-5-9-8/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXWJNAAXGVFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; sulfidic allacaeous aroma | |

| Record name | Propyl furfuryl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1011/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | Propyl furfuryl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1011/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.103-1.113 (20°) | |

| Record name | Propyl furfuryl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1011/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Furfuryl propyl disulfide | |

CAS RN |

252736-36-0 | |

| Record name | 2-[(Propyldithio)methyl]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252736-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl furfuryl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252736360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYL FURFURYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVD52TXC64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furfuryl propyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

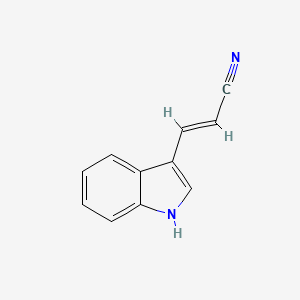

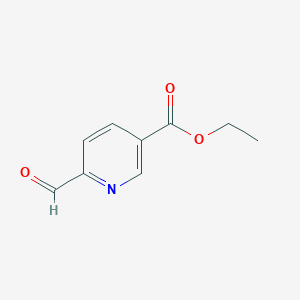

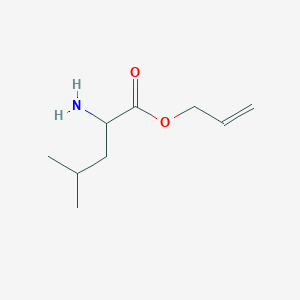

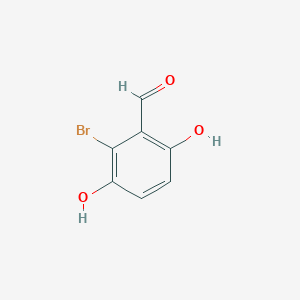

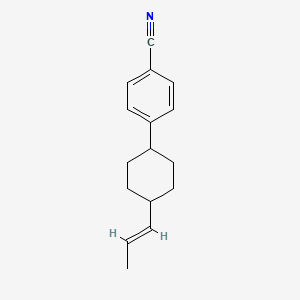

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Furfuryl propyl disulfide and what is its primary use in the food industry?

A1: Furfuryl propyl disulfide is an organic compound belonging to the disulfide family, known for its characteristic aroma. While the provided abstract does not describe the specific flavor profile, it highlights its use as a flavoring agent []. This suggests that Furfuryl propyl disulfide likely contributes to the overall sensory experience of food products by imparting a specific taste and/or aroma.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)